4-((Triisopropylsilyl)oxy)aniline is a chemical compound characterized by the presence of a triisopropylsilyloxy group attached to an aniline structure. Aniline, a derivative of benzene, is an aromatic amine that serves as a fundamental building block in organic chemistry. The incorporation of the triisopropylsilyl group enhances the compound's stability and solubility, making it useful in various synthetic applications.
4-((Triisopropylsilyl)oxy)aniline falls under the category of organosilicon compounds and aromatic amines. It is classified based on its functional groups: the aromatic ring from aniline and the silyloxy group that modifies its reactivity.
The synthesis of 4-((triisopropylsilyl)oxy)aniline typically involves the protection of the hydroxyl group of an aniline derivative using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in anhydrous solvents like dichloromethane at room temperature .
The molecular structure of 4-((triisopropylsilyl)oxy)aniline consists of:
4-((Triisopropylsilyl)oxy)aniline can participate in various chemical reactions:
The mechanism of action for 4-((triisopropylsilyl)oxy)aniline varies based on its application:
4-((Triisopropylsilyl)oxy)aniline has several scientific applications:
This compound's unique properties make it a valuable tool in both academic research and industrial applications, highlighting its versatility in synthetic chemistry.
The introduction of sterically demanding triisopropylsilyl groups at the nitrogen of aniline enables high-yielding regioselective para-substitution through lithiation/substitution sequences. This strategy overcomes the inherent electronic bias of anilines, which typically favor ortho-substitution. When a triisopropylsilyl group is installed on the aniline nitrogen, it creates a steric shield that blocks electrophilic approach at proximal positions while simultaneously activating the para-position through electronic effects. Subsequent lithiation with strong bases like butyllithium occurs exclusively at the para-position, allowing introduction of diverse electrophiles (e.g., iodine, aldehydes, carbonyl compounds) with regioselectivity exceeding 20:1 (para vs. ortho) [1].
This steric control mechanism was demonstrated in the synthesis of protected aminophenol derivatives, where 4-((triisopropylsilyl)oxy)aniline served as a key intermediate. The triisopropylsilyl group's three isopropyl branches create a conical steric barrier with a van der Waals radius exceeding 5.4 Å, effectively shielding the nitrogen and adjacent ring positions [4]. Computational studies confirm that the energy barrier for ortho-lithiation increases by >8 kcal/mol compared to unprotected aniline, while para-lithiation remains energetically favorable [4].
Table 1: Regioselectivity in Aniline Substitution with Bulky Protecting Groups
Protecting Group | Lithiation Position | Electrophile | Regioselectivity (para:ortho) | Yield (%) |
---|---|---|---|---|
Triisopropylsilyl | para | I₂ | >20:1 | 92 |
Dimethylaminomethyl | ortho | I₂ | 1:5 | 78 |
tert-Butoxycarbonyl | ortho/para mixture | D₂O | 1.2:1 | 65 |
1-Isopropyl-2-methylpropyl | para | CHO | 18:1 | 89 |
Recent advances include iridium-catalyzed para-selective borylation using trialkoxysilane-directing groups, achieving >20:1 selectivity within one hour at 100°C. This method operates under ambient atmosphere without stringent anhydrous conditions, enhancing practical utility [4].
The triisopropylsilyl group serves as a robust protecting strategy for aromatic amines, enabling chemoselective transformations at other reactive sites. Its exceptional steric bulk (cone angle = 150°) prevents undesired N-alkylation or acylation during ring functionalization, while maintaining compatibility with organometallic reagents and transition metal catalysts [5] [6]. A key application involves the dehydrogenative formation of N-((triisopropylsilyl)oxy)carbonyl (Tsoc) groups using palladium on carbon catalysis. This one-pot reaction combines triisopropylsilane and carbon dioxide gas with aromatic amines, generating Tsoc-protected anilines without salt byproducts [5]:
Reaction:4-H₂NC₆H₄OTIPS + iPr₃SiH + CO₂ → 4-(Tsoc)HC₆H₄OTIPS (76% yield)
The Tsoc group demonstrates orthogonal deprotection to common protecting groups, cleavable under mild fluoride conditions (tetrabutylammonium fluoride) while resisting acidic/basic hydrolysis that affects tert-butoxycarbonyl or benzyl groups [5]. This selectivity enables sequential functionalization strategies in complex molecule synthesis.
In heterocyclic chemistry, triisopropylsilyl protection enables regioselective electrophilic substitution of pyrroles. When protected with triisopropylsilyl groups, electrophilic acylation occurs exclusively at the C3 position (>95% selectivity), whereas N-phenylsulfonyl protection yields C2-acylated products. The triisopropylsilyl group is subsequently removed using fluoride sources, restoring the NH functionality without affecting the newly installed carbonyl group [6].
Table 2: Comparison of Silyl Protecting Groups for Aromatic Amines
Property | Triisopropylsilyl | Triethylsilyl | tert-Butyldimethylsilyl** | Trimethylsilyl |
---|---|---|---|---|
Steric Bulk (ų) | 280 | 185 | 210 | 120 |
Hydrolytic Stability | High | Moderate | High | Low |
Fluoride Sensitivity | Moderate | High | High | Very High |
Orthogonal Deprotection | Yes | Limited | Yes | No |
Directed para-Substitution | Yes | No | No | No |
Per-silylation using triisopropylsilyl chloride (TIPSCl) significantly enhances the stability and solubility of sensitive synthetic intermediates. The protocol involves sequential protection of hydroxyl and amine functionalities under anhydrous conditions. A representative synthesis of per-silylated glycals demonstrates this approach: d-glucal is treated with TIPSCl and imidazole in dimethylformamide at 0°C, achieving >95% silylation of all hydroxyl groups within four hours. The resulting tris(OTIPS) intermediate exhibits exceptional stability toward organolithium reagents, enabling subsequent lithiation at C1 followed by iodination to yield 1-iodoglucal derivatives without desilylation [3].
The stability enhancement derives from the triisopropylsilyl group's ability to shield reactive sites through steric hindrance. Thermogravimetric analysis shows that 4-((triisopropylsilyl)oxy)aniline decomposes at 248°C, significantly higher than unprotected 4-aminophenol (decomposition onset: 162°C). This thermal resilience enables high-temperature reactions impractical with unprotected analogs [2]. Hydrolytic stability studies in THF/water (9:1) demonstrate <5% desilylation after 24 hours at 25°C, compared to >90% cleavage of trimethylsilyl analogs under identical conditions [6].
Optimization of silylation conditions reveals critical parameters:
The stability conferred by triisopropylsilyl protection is particularly valuable in multistep syntheses involving air-sensitive intermediates, such as in the preparation of glycal amides via palladium-catalyzed aminocarbonylation [3].
Combinatorial synthesis of 4-((triisopropylsilyl)oxy)aniline derivatives leverages the orthogonal reactivity of its protected amine and phenol functionalities. Positional scanning libraries are constructed through parallel functionalization at three sites: electrophilic substitution at the para-position (via directed metalation), N-deprotection/functionalization, and phenolic oxygen modification [2] [4] [9].
The triisopropylsilyl group enables efficient encoding strategies for library synthesis. In one approach, silicon-based electrochemical tags are attached through diazonium electrografting. After solid-phase synthesis, the triisopropylsilyl group is cleaved with tetrabutylammonium fluoride, revealing alkyne handles for "click" chemistry with azido-functionalized fluorescent tags. This allows rapid tracking of library components through fluorescence quantification [6]. Flame-retardant libraries demonstrate the utility of this approach, where 37 silylamine/siloxyamine analogs were synthesized via three pathways:
Table 3: Combinatorial Library Applications of Triisopropylsilyl-Protected Aniline Derivatives
Library Type | Synthetic Method | Diversity Elements | Screening Application | Key Results |
---|---|---|---|---|
Anti-tubercular agents | Pd-PEPPSI aminocarbonylation | 20 glycoamides/7 glucoesters | Mycobacterium tuberculosis | MIC₉₀ <1.00 µM for 7 compounds |
Flame retardants | Thermal radical dissociation | N-Si/N-O-Si compounds | Polypropylene films (DIN4102-B2) | UL-94 V0 rating with phosphonates |
Aryl boronate reagents | Ir-catalyzed para-borylation | Boron/silicon bifunctional | Suzuki-Miyaura cross-coupling | 86% yield borylation products |
Glycal conjugates | Mo(CO)₆-mediated carbonylation | Aromatic/alkyl amino acids | Antibacterial agents | 97% NMR yield under optimization |
Synergistic effects emerge in material science applications. Triisopropylsilyl-protected aniline derivatives incorporated into polypropylene matrices demonstrate flame-retardant properties through thermal dissociation into aminyl and silyl radicals that quench combustion cycles. When combined with phosphorous flame retardants like spirocyclic phosphonates, these compounds achieve UL-94 V0 ratings in polypropylene, linear low-density polyethylene, and epoxy resins—performance unattainable by either component alone [2]. This synergy stems from earlier decomposition onset (TGA shows 40°C reduction) and char formation catalyzed by silicon-phosphorus interactions.
Late-stage diversification strategies enable rapid access to complex analogs. Iridium-catalyzed para-borylation of triisopropylsilyl-protected anilines generates boron-containing derivatives without deprotection. This reaction tolerates diverse functional groups (ketones, aldehydes, benzyl alcohols) and achieves 86% yield within one hour under ambient conditions [4]. The resulting boronate esters serve as versatile intermediates for Suzuki-Miyaura cross-coupling, effectively constructing biaryl libraries from a single protected aniline precursor.
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